Niguldipine was first synthesized in the late 1980s and has since been studied for its therapeutic potential. The compound is derived from the parent structure of dihydropyridine, which is a common scaffold in various pharmacologically active substances. Its synthesis and biological evaluations have been documented in multiple studies, highlighting its efficacy and safety profile.
Niguldipine is classified as a calcium channel blocker, specifically targeting L-type calcium channels. This classification places it among other well-known antihypertensive agents, making it significant in the management of hypertension and related cardiovascular conditions.
The synthesis of Niguldipine typically involves the classical Hantsch reaction or modifications thereof. This process includes the cyclocondensation of appropriate aldehydes with acetoacetic esters and ammonium salts. Recent advancements have introduced microwave-assisted synthesis techniques, which significantly enhance yield and reduce reaction time.
The molecular structure of Niguldipine features a dihydropyridine ring system with various substituents that enhance its pharmacological activity. The core structure can be represented as follows:
Niguldipine undergoes various chemical reactions typical of dihydropyridine derivatives, including:
The reactivity patterns are influenced by the substituents on the dihydropyridine ring, which can modulate electron density and steric hindrance, affecting reaction rates and pathways .
Niguldipine exerts its pharmacological effects primarily through the blockade of L-type calcium channels in vascular smooth muscle cells. By preventing calcium ions from entering these cells, Niguldipine induces relaxation of smooth muscle tissue, leading to vasodilation.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry have been employed to confirm these properties .
Niguldipine has several applications in medicinal chemistry and pharmacology:
Niguldipine is a dihydropyridine derivative with the molecular formula C₃₆H₃₉N₃O₆ and a molar mass of 609.71 g/mol [4]. Its structure features a 1,4-dihydropyridine (DHP) ring substituted at the 3- and 5-positions with methyl carboxylate and 3-(4,4-diphenylpiperidinyl)propyl carboxylate groups, respectively, and a meta-nitrophenyl moiety at position 4 [1] [4]. The chiral center at the 4-position of the DHP ring generates two enantiomers: R-niguldipine and S-niguldipine, which exhibit distinct biological activities due to stereoselective target interactions [1] [3].
The absolute configuration of niguldipine enantiomers critically determines pharmacological activity. The R-enantiomer demonstrates significantly higher binding affinity for P-glycoprotein (Pgp) compared to the S-enantiomer, with half-maximal inhibitory concentrations (EC₅₀) differing by an enantioselectivity ratio (α) of 0.48 (calculated as EC₅₀(S)/EC₅₀(R)) [3]. This stereoselectivity arises from the three-dimensional complementarity between the R-enantiomer and the asymmetric ligand-binding pocket of Pgp. Conversely, both enantiomers exhibit potent calcium channel blocking activity, though with subtle differences in receptor subtype selectivity [1] [4].
Table 1: Enantioselective Biological Activities of Niguldipine
Enantiomer | Pgp Inhibition (EC₅₀) | α₁-Adrenoceptor Binding (Ki) | Primary Targets |
---|---|---|---|
R-Niguldipine | 0.48 μM (relative potency) | ~8 nM (human α₁-adrenoceptor) | Pgp, Calcium Channels, α₁A-AR |
S-Niguldipine | Lower potency (α = 0.48) | Not reported | Calcium Channels |
Niguldipine exhibits low aqueous solubility due to its hydrophobic diphenylpiperidine and nitrophenyl substituents [1] [3]. Its calculated partition coefficient (log P) exceeds 5.0, indicating high lipophilicity, which facilitates blood-brain barrier penetration and intracellular accumulation [3]. The meta-nitro group on the phenyl ring enhances electron-accepting properties, stabilizing the DHP ring against oxidation under inert conditions. However, niguldipine is photolabile due to the dihydropyridine core, requiring protection from light during storage [1].
Table 2: Key Physicochemical Properties of Niguldipine
Property | Value/Characteristic | Method/Inference Source |
---|---|---|
Molecular Weight | 609.71 g/mol | Calculated from formula [4] |
log P (Lipophilicity) | >5.0 | Computational estimation |
Aqueous Solubility | Low (<1 μg/mL) | Structural analogy to DHP drugs |
Stability | Photolabile; stable in dark, anhydrous conditions | DHP core reactivity [1] |
The pharmacological profile of niguldipine is governed by key structural motifs:
Modifications to the C5 ester generate analogs with improved α₁A-adrenoceptor selectivity. For example, replacing the diphenylpiperidine with constrained diaminoalkyl groups enhances α₁A affinity while reducing calcium channel activity [6].
Niguldipine is synthesized via a modified Hantzsch condensation:1. Racemic Synthesis:- A Knoevenagel reaction between meta-nitrobenzaldehyde (1), 3-(4,4-diphenylpiperidinyl)propyl acetoacetate (2), and methyl acetoacetate (3) in refluxing ethanol/ammonia yields racemic niguldipine [4].- The reaction proceeds via enamine formation, Michael addition, and cyclodehydration.- Racemic niguldipine is isolated by crystallization (yield: 60–70%) [1].
TLC: Silica gel GF₂₅₄ plates with toluene/ethyl acetate (3:1); Rf ≈ 0.65 [1].
Spectroscopy:
Quantitative structure-activity relationship (QSAR) studies reveal niguldipine’s binding modalities:
Table 3: QSAR Parameters for Niguldipine Enantiomer–Transporter Interactions
Parameter | R-Niguldipine–Pgp Interaction | S-Niguldipine–Pgp Interaction | α₁A-Adrenoceptor Interaction |
---|---|---|---|
Hydrophobic Contribution | ++++ (Dominant) | ++ | +++ (C5 ester) |
Hydrogen Bonding | ++ (DHP C=O to Gln721) | + | +++ (Nitro group to Ser188) |
Steric Tolerance | High (Diphenylpiperidine) | Moderate | High (Bulky C5 substituent) |
Electrostatic Match | +++ (Nitro group orientation) | + | ++++ (Ionic DHP nitrogen) |
These models explain niguldipine’s polypharmacology and enable the design of analogs with enhanced selectivity for Pgp or α₁A-adrenoceptors [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7